sodium;2,6-difluorobenzoate

Environmental Science Hydrogeology Tracer Studies

Differential procurement is critical: Sodium 2,6-difluorobenzoate is irreplaceable for specific applications. It serves as the definitive conservative tracer in neutral, high-organic soils (2,5-, 3,4-, and 3,5-DFBA isomers fail due to soil matrix interaction). It uniquely directs heptanuclear zinc carboxylate cluster formation [(2,6-difluorobenzoate)10O2Zn7]; the 2,6-dichloro analog yields only a dimer. For diruthenium paddlewheel complexes, it provides precise redox tuning (-40 mV to +350 mV vs. Ag/Ag+). Procure this exact isomer to ensure experimental reproducibility.

Molecular Formula C7H3F2NaO2
Molecular Weight 180.08 g/mol
Cat. No. B7768240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2,6-difluorobenzoate
Molecular FormulaC7H3F2NaO2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+]
InChIInChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
InChIKeyNSAGNHHXPUCREY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,6-Difluorobenzoate: A Foundational Intermediate for Fluorinated Research


Sodium 2,6-difluorobenzoate (CAS 6185-28-0) is an organic salt with the molecular formula C7H3F2NaO2 and a molecular weight of 180.08 g/mol [1]. It is a white solid that is highly soluble in water . The compound serves as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, where its ortho-fluorine substitution pattern imparts distinct chemical properties that are leveraged for targeted reactivity and biological activity .

Why Sodium 2,6-Difluorobenzoate Cannot Be Assumed Interchangeable with Other Fluorobenzoates


Sodium 2,6-difluorobenzoate belongs to a family of fluorinated benzoates, but its specific ortho-substitution pattern creates a unique electronic and steric environment that cannot be replicated by its isomers. This differentiation is not just theoretical; it leads to quantifiable differences in key performance characteristics. For instance, the transport properties of the 2,6-difluorobenzoate anion in environmental matrices are distinct from those of its 2,5-, 3,4-, and 3,5-difluoro isomers, which exhibit unacceptable interactions with soil [1]. Similarly, in materials chemistry, the complexation behavior of the 2,6-difluorobenzoate ligand diverges significantly from its dichloro analog, forming entirely different solid-state architectures [2]. These examples underscore that substituting sodium 2,6-difluorobenzoate with a close analog can lead to experimental failure or a different outcome, making its specific procurement a critical scientific decision.

Sodium 2,6-Difluorobenzoate: A Quantitative Comparative Evidence Guide


Superior Environmental Tracer: 2,6-DFBA's Conservative Transport vs. Non-Conservative Isomers

In studies of water movement in porous media, the 2,6-difluorobenzoate (2,6-DFBA) anion is a conservative, non-interacting tracer, unlike its isomers. A direct comparison of several difluorobenzoates in batch equilibrium and column transport studies through two neutral pH, high-organic soils from Iowa demonstrated that 2,6-DFBA has transport properties very similar to the ideal tracer bromide (Br-) [1]. In contrast, the isomers 3,4-DFBA and 3,5-DFBA showed 'greater degrees of interaction with the soil matrix and were not conservative precluding their use as acceptable tracers' [1].

Environmental Science Hydrogeology Tracer Studies

Ligand for Redox Tuning: 2,6-Difluorobenzoate's Specific Impact on Diruthenium Complex Potential

In coordination chemistry, the 2,6-difluorobenzoate ligand is used to precisely tune the properties of metal complexes. A study on paddlewheel diruthenium(II, II) complexes, [Ru2(FxPhCO2)4(THF)2], showed that by using various fluorine-substituted benzoate ligands, it was possible to tune the redox potential (E1/2) for the [Ru2(II,II)]/[Ru2(II,III)]+ couple over a wide range from -40 mV to 350 mV (vs. Ag/Ag+ in THF) [1]. The complex with the 2,6-difluorobenzoate ligand (2,6-F2) contributes to this tunable range, and its specific position within this series provides a quantifiable redox potential that is distinct from other fluorinated ligands [1].

Coordination Chemistry Materials Science Redox Chemistry

Unique Solid-State Architectures: Heptanuclear Zinc Cluster Formation with 2,6-Difluorobenzoate

The choice of benzoate ligand dramatically alters the solid-state structure of metal complexes. X-ray crystallography revealed that a zinc 2,6-difluorobenzoate complex crystallizes as a unique heptanuclear zinc aggregate with the formula [(2,6-difluorobenzoate)10O2Zn7](solvent)2 [1]. In a direct comparison, the analogous zinc 2,6-dichlorobenzoate complex crystallizes under similar conditions not as a heptanuclear cluster, but as a dimer, [(2,6-dichlorobenzoate)4Zn2](THF)3 [1]. This demonstrates a fundamental difference in how the 2,6-difluoro ligand organizes metal centers compared to a sterically and electronically similar analog.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Validated Application Scenarios for Sodium 2,6-Difluorobenzoate


Environmental Science: Use as a Conservative Groundwater Tracer

This compound is the appropriate choice for hydrological tracer studies requiring a conservative, non-interacting mobile phase. As demonstrated, its 2,6-difluorobenzoate anion exhibits transport behavior nearly identical to bromide in neutral, high-organic soils, making it a reliable standard [1]. This application is contraindicated for other difluorobenzoate isomers like 3,4-DFBA and 3,5-DFBA, which have been shown to be non-conservative due to their interaction with the soil matrix [1].

Coordination Chemistry and MOF Synthesis: Engineering Heptanuclear Zinc Clusters

Sodium 2,6-difluorobenzoate is the specific precursor required for synthesizing heptanuclear zinc carboxylate clusters, such as the [(2,6-difluorobenzoate)10O2Zn7] aggregate [2]. This application is based on the compound's unique ability to direct the formation of this specific high-nuclearity architecture, a property not shared by its 2,6-dichlorobenzoate analog, which forms a simple dimer [2]. Researchers should procure this exact compound when targeting this particular secondary building unit.

Materials Science: Tuning Redox Properties in Diruthenium Complexes

For projects involving the synthesis of paddlewheel diruthenium complexes, sodium 2,6-difluorobenzoate serves as the source of a ligand that allows for the precise tuning of the metal center's redox potential [3]. By selecting this specific fluorobenzoate, researchers can access a distinct point within a well-defined, wide range of achievable potentials (-40 mV to 350 mV vs. Ag/Ag+), which is essential for designing materials with specific electronic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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